Cas no 2556-04-9 (4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde)
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde,3-bromo-5-methoxy-4-(phenylmethoxy)-
- 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde
- 4-BENZYLOXY-3-BROMO-5-METHOXY-BENZALDEHYDE
- 004740
- 3-bromo-5-methoxy-4-(phenylmethoxy)benzaldehyde
- 3-Methoxy-4-benzyloxy-5-brom-benzaldehyd
- 4-Benzyloxy-3-brom-5-methoxy-benzaldehyd
- 4-benzyloxy-3-bromo-5-methoxybenzaldehyde
- 5-Brom-vanillin-benzylaether
- AC1LDSCN
- AC1Q476V
- O-benzyl-3-bromovanillin
- Oprea1_009455
- Oprea1_554187
- ST033234
- ZERO
- CS-0116917
- AKOS000290584
- LHBCOPLQBMQCAF-UHFFFAOYSA-N
- 2556-04-9
- 3-bromo-5-methoxy-4-phenylmethoxybenzaldehyde
- 4-Benzyloxy-3-bromo-5-methoxy-benzaldehy de
- EN300-05339
- SCHEMBL3961650
- DTXSID10350144
- MFCD01119124
- BB 0243320
- Z56900792
- VS-07276
-
- MDL: MFCD01119124
- Inchi: 1S/C15H13BrO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
- InChI Key: LHBCOPLQBMQCAF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=CC(=C1OCC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 320.00479
- Monoisotopic Mass: 320.004807
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- XLogP3: 3.5
Experimental Properties
- Density: 1.421
- Boiling Point: 425.5°Cat760mmHg
- Flash Point: 211.1°C
- Refractive Index: 1.611
- PSA: 35.53
- LogP: 3.84920
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B018265-250mg |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 250mg |
$ 185.00 | 2022-04-02 | ||
| TRC | B018265-500mg |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 500mg |
$ 300.00 | 2022-04-02 | ||
| TRC | B018265-1000mg |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 1g |
$ 480.00 | 2022-04-02 | ||
| abcr | AB384545-250 mg |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 250MG |
€133.00 | 2022-03-24 | ||
| abcr | AB384545-1 g |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 1g |
€150.00 | 2022-03-24 | ||
| abcr | AB384545-5 g |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 5g |
€328.50 | 2022-03-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187557-5g |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 98% | 5g |
¥5283 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187557-10g |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde |
2556-04-9 | 98% | 10g |
¥9818 | 2023-04-14 | |
| abcr | AB384545-250mg |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde; . |
2556-04-9 | 250mg |
€125.50 | 2025-02-21 | ||
| abcr | AB384545-1g |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde; . |
2556-04-9 | 1g |
€182.50 | 2025-02-21 |
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde Suppliers
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde (CAS No. 2556-04-9): A Comprehensive Guide to Its Properties and Applications
4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde (CAS No. 2556-04-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, organic synthesis, and material science. This compound, characterized by its unique benzyloxy and bromo substituents, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular formula is C15H13BrO3, and it exhibits a molecular weight of 321.17 g/mol. The compound's distinct structure makes it a valuable building block for researchers exploring new drug candidates and advanced materials.
The 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde molecule features a benzyl ether group (benzyloxy) at the 4-position, a bromine atom (bromo) at the 3-position, and a methoxy group at the 5-position of the benzaldehyde core. This arrangement imparts specific reactivity patterns, making it a sought-after reagent in cross-coupling reactions and nucleophilic substitutions. Researchers often utilize this compound in the development of heterocyclic compounds, which are pivotal in medicinal chemistry for designing novel therapeutics.
One of the most notable applications of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde is its role in the synthesis of biologically active molecules. For instance, it has been employed in the preparation of antimicrobial agents and anti-inflammatory compounds, addressing the growing demand for new treatments in the pharmaceutical industry. The compound's bromo substituent also makes it a valuable precursor for palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, which are widely used in drug discovery programs.
In addition to its pharmaceutical applications, 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde finds utility in material science. Its aromatic aldehyde functionality allows it to participate in condensation reactions, leading to the formation of schiff bases and other advanced materials. These materials are investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells, aligning with the global push toward sustainable energy solutions.
The synthesis of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde typically involves the bromination of a precursor benzaldehyde derivative, followed by the introduction of the benzyloxy group through etherification. This process requires careful control of reaction conditions to ensure high yield and purity, which are critical for its subsequent applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize the compound and verify its structural integrity.
From a market perspective, the demand for 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde is driven by its role in cutting-edge research. Pharmaceutical companies and academic institutions are the primary consumers, utilizing it as a key intermediate in their R&D projects. The compound's niche applications ensure its position as a high-value chemical in the fine chemicals market, with suppliers often offering customized synthesis services to meet specific research needs.
Safety and handling of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde are also important considerations. While it is not classified as a hazardous material under standard regulations, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended when working with this compound. Its stability under normal conditions makes it a reliable reagent for long-term storage and use in various experimental setups.
Looking ahead, the future of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde appears promising, particularly as the pharmaceutical and material science industries continue to evolve. Its versatility as a synthetic intermediate positions it as a critical component in the development of next-generation drugs and advanced materials. Researchers are also exploring its potential in green chemistry applications, aiming to reduce the environmental impact of chemical synthesis processes.
In conclusion, 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde (CAS No. 2556-04-9) is a multifaceted compound with significant applications in pharmaceuticals and material science. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers worldwide. As scientific advancements continue to unfold, this compound is poised to play an even greater role in addressing some of the most pressing challenges in modern chemistry and beyond.
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